molecular formula C22H19NO4 B12715304 Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- CAS No. 220168-43-4

Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)-

Cat. No.: B12715304
CAS No.: 220168-43-4
M. Wt: 361.4 g/mol
InChI Key: FZHCGURHJSRFNE-UHFFFAOYSA-N
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Description

Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of the 4-Methylbenzoyl Group: The benzamide is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzoyl group.

    Addition of the Phenylmethoxy Group: Finally, the compound is treated with phenylmethanol in the presence of a dehydrating agent like thionyl chloride to form the phenylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-(4-Methylbenzoyl)benzamide: Lacks the phenylmethoxy group.

    N-(Phenylmethoxy)benzamide: Lacks the 4-methylbenzoyl group.

Uniqueness

Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-methylbenzoyl and phenylmethoxy groups. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

220168-43-4

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] 4-methylbenzoate

InChI

InChI=1S/C22H19NO4/c1-17-12-14-20(15-13-17)22(25)27-23(21(24)19-10-6-3-7-11-19)26-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3

InChI Key

FZHCGURHJSRFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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